molecular formula C28H25N3O2 B2917465 N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902627-25-2

N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2917465
CAS No.: 902627-25-2
M. Wt: 435.527
InChI Key: QWXPXLRFUNBTMR-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic scaffold with fused oxa (oxygen-containing) and aza (nitrogen-containing) rings, a carboxamide linkage, and a biphenyl substituent. The biphenyl group contributes to π-π stacking interactions, which may improve binding affinity in hydrophobic environments.

Properties

IUPAC Name

4-imino-N-(4-phenylphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2/c29-27-24(28(32)30-22-12-10-19(11-13-22)18-6-2-1-3-7-18)17-21-16-20-8-4-14-31-15-5-9-23(25(20)31)26(21)33-27/h1-3,6-7,10-13,16-17,29H,4-5,8-9,14-15H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXPXLRFUNBTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C6=CC=CC=C6)CCCN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
Target Compound (N-{[1,1'-biphenyl]-4-yl}-4-imino-3-oxa-13-azatetracyclo[...]-5-carboxamide) Biphenyl-4-yl ~450 (estimated) ~5.2 2 / 4 Enhanced π-π interactions; moderate lipophilicity
4-imino-N-[4-(trifluoromethyl)phenyl]-...-5-carboxamide 4-(Trifluoromethyl)phenyl ~388 4.7 2 / 4 Electron-withdrawing CF₃ group; increased metabolic stability
N-(3,4-dimethylphenyl)-4-imino-...-5-carboxamide 3,4-Dimethylphenyl 387.5 4.7 2 / 4 Steric bulk from methyl groups; higher lipophilicity (XLogP3 = 4.7)
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]}phenyl)acetamide Acetamide-linked phenyl Not specified Not reported 3 / 5 Additional oxa rings; acetamide enhances solubility

Key Observations

The trifluoromethyl group in lowers XLogP3 (4.7) compared to the dimethyl variant , balancing hydrophobicity and metabolic resistance.

The acetamide group in adds hydrogen-bonding capacity, improving solubility but possibly reducing blood-brain barrier penetration.

Structural Rigidity and Bioactivity: All compounds retain the tetracyclic core, ensuring structural rigidity and preorganization for target binding. The imino and carboxamide groups are conserved, suggesting a shared mechanism of action (e.g., protease or kinase inhibition).

Research Findings and Implications

  • Synthetic Challenges : The tetracyclic scaffold requires multistep synthesis, often involving cyclization and functional group protection strategies. highlights similar synthetic routes for related polycyclic compounds, emphasizing the need for precise stereochemical control.
  • Pharmacological Potential: While bioactivity data is absent, the structural similarities to known bioactive polycycles (e.g., kinase inhibitors) suggest therapeutic relevance. Further studies should prioritize in vitro assays to evaluate potency against disease-relevant targets.

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